1-cyclohexylcyclohexene

Description

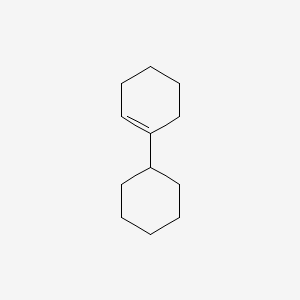

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3282-54-0 |

|---|---|

Formule moléculaire |

C12H20 |

Poids moléculaire |

164.29 g/mol |

Nom IUPAC |

1-cyclohexylcyclohexene |

InChI |

InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,12H,1-6,8-10H2 |

Clé InChI |

RFFCUDDJJDOFLS-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CCCCC2 |

SMILES canonique |

C1CCC(CC1)C2=CCCCC2 |

Autres numéros CAS |

3282-54-0 |

Origine du produit |

United States |

Synthetic Methodologies for 1 Cyclohexylcyclohexene

Cationic Alkylation and Dimerization Pathways

Cationic reactions, involving the formation of positively charged intermediates, are a cornerstone in the synthesis of 1-cyclohexylcyclohexene. These pathways include reactions initiated by diazonium salts and acid-catalyzed dimerizations of cyclohexene (B86901).

Formation via Benzenediazonium (B1195382) Tetrafluoroborate (B81430) Reactions with Cyclohexene

The reaction of benzenediazonium tetrafluoroborate with cyclohexene serves as a method for generating this compound. ucla.eduresearchgate.net Benzenediazonium tetrafluoroborate, an organic salt with the formula [C₆H₅N₂]BF₄, is a source of a phenyl cation. ucla.eduwikipedia.org In this reaction, the phenyl cation can attack the cyclohexene molecule, leading to the formation of this compound, alongside other products like cyclohexyl phenyl ether. ucla.eduresearchgate.net The mechanism is understood in terms of the electrophilic attack of the phenyl cation on the π-electrons of the cyclohexene double bond. ucla.edu

Acid-Catalyzed Dimerization of Cyclohexene

The dimerization of cyclohexene under acidic conditions is a prominent route to this compound. This process involves the protonation of a cyclohexene molecule to form a cyclohexyl cation. This cation then acts as an electrophile, attacking another cyclohexene molecule to form a dimeric carbocation, which subsequently loses a proton to yield this compound. unive.itunive.it Various acid catalysts can be employed to facilitate this reaction.

Activated tungstic acid (WO₃·H₂O) has been identified as an effective catalyst for the dimerization of alkenes, including cyclohexene. researchgate.net This catalyst promotes the formation of this compound from cyclohexene. researchgate.net The catalytic activity of tungstic acid is attributed to its acidic nature, which facilitates the necessary carbocationic intermediates for the dimerization process. researchgate.netbeilstein-journals.org Studies have shown that activated tungstic acid can lead to the formation of dimeric products from various cyclic alkenes. researchgate.net For instance, the reaction of cyclohexene with activated tungstic acid yields this compound. researchgate.net

Radical-Mediated Synthetic Routes

In addition to cationic pathways, this compound can also be formed through reactions involving free radicals. These routes are particularly relevant in processes such as radiolysis and certain hydroalkylation reactions.

Formation in Radiolysis Processes

The radiolysis of cyclohexane (B81311) and cyclohexene, which involves their decomposition by ionizing radiation, can lead to the formation of this compound. aip.orgcdnsciencepub.com In the radiolysis of cyclohexane, cyclohexene is formed as a primary product. cdnsciencepub.comcdnsciencepub.comacs.org This initially formed cyclohexene can then react further. cdnsciencepub.com The radiolysis of solutions containing cyclohexene in cyclohexane has been shown to produce several products, including bicyclohexyl (B1666981) and this compound. aip.orgcdnsciencepub.com The formation of this compound in this context is considered a secondary reaction product. cdnsciencepub.com The process involves the generation of cyclohexyl and other radical species which can then combine or react with cyclohexene to form the dimer. aip.org

The following table summarizes the G-values (molecules formed per 100 eV of absorbed energy) for some of the products formed during the radiolysis of cyclohexane.

| Product | Initial G-value |

| Hydrogen | 4.76 cdnsciencepub.com |

| Cyclohexene | 0.6 ± 0.3 cdnsciencepub.com |

| Bicyclohexyl | Not specified |

| This compound | Not specified as an initial product |

Data sourced from a study on the radiolysis of cyclohexane at low total doses. cdnsciencepub.com

Observation as an Isomerized Alkene in Hydroalkylation Processes

The compound this compound has also been observed as an isomerized product in radical-mediated hydroalkylation reactions of certain alkenes. researchgate.net While the primary goal of these reactions is often the addition of an alkyl group across a double bond, isomerization can occur as a side reaction. For example, in the radical hydroalkylation of 1-phenylcyclohexene, the isomerized product, which could be a derivative of this compound, was noted. researchgate.net This suggests that under the conditions of radical-mediated hydroalkylation, rearrangement of the double bond within the cyclohexyl ring system can occur.

Rearrangement-Based Synthetic Strategies

Rearrangement reactions provide a sophisticated route to this compound, often proceeding through cationic intermediates that undergo structural reorganization to achieve a more stable configuration. These strategies are evident in both direct conversions of saturated bicyclic systems and as a secondary pathway in more complex reaction mixtures.

Conversion from Bicyclohexyl Analogues

The synthesis of this compound can be achieved through the acid-catalyzed rearrangement of bicyclohexyl. This transformation is a variant of an "aliphatic Friedel-Crafts" reaction, where a saturated hydrocarbon undergoes C-H activation. When bicyclohexyl is treated with a strong Lewis acid like aluminium trichloride, a hydride is abstracted, leading to the formation of a bicyclohexyl cation. bath.ac.uk

This cation can then undergo a deprotonation step to yield an alkene. Theoretical studies using Density Functional Theory (DFT) modeling have shown that the formation of the trisubstituted alkene, this compound, is energetically favored over the formation of its tetrasubstituted isomer, bicyclohexylidene. The transition state leading to this compound is calculated to be significantly lower in energy. bath.ac.uk This preference is attributed to the thermodynamic stability of the resulting product. bath.ac.uk

The general mechanism can be summarized as:

Hydride Abstraction: The Lewis acid catalyst abstracts a hydride ion from the bicyclohexyl molecule, generating a tertiary carbocation.

Deprotonation: A base, such as the chloride anion from the catalyst, abstracts a proton from a carbon adjacent to the positive charge, resulting in the formation of a double bond and yielding this compound. bath.ac.uk

Further studies on related systems show that cyclohexyl cations are reactive intermediates capable of acting as cyclohexylating agents or rearranging, underscoring the dynamic nature of these cationic transformations. cdnsciencepub.com In the transformation of cyclohexylbenzene (B7769038) over a Ni/Al2O3 catalyst at 170 °C, both bicyclohexyl and this compound are observed as products, indicating the interplay between these species under catalytic conditions. researchgate.net

Context in Phenol (B47542) Alkylation Reactions

The formation of this compound is a frequently observed phenomenon during the acid-catalyzed alkylation of phenol with cyclohexene. unive.itresearchgate.net In this reaction, the primary goal is typically the synthesis of cyclohexylphenols (e.g., 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol) or cyclohexyl phenyl ether. unive.itresearchgate.net However, under the acidic conditions required for the reaction, a significant side reaction is the dimerization of the cyclohexene reactant. unive.it

This dimerization proceeds via the protonation of a cyclohexene molecule by the acid catalyst (such as Amberlyst-15, methanesulfonic acid, or H-BEA zeolites) to form a cyclohexyl carbocation. unive.itnih.gov This electrophilic carbocation can then attack another molecule of cyclohexene, rather than the phenol ring. Following the addition, a proton is eliminated, leading to the formation of this compound. unive.itresearchgate.net

The following table, based on data from phenol alkylation with cyclohexene catalyzed by H-BEA-150 zeolite at 160 °C, illustrates the formation of this compound over time. researchgate.net

This dimerization is a competitive pathway that highlights the reactivity of the cyclohexyl carbocation intermediate, which is central to both the desired phenol alkylation and the formation of the this compound byproduct. pnnl.gov

Reaction Mechanisms and Reactivity of 1 Cyclohexylcyclohexene

Electrophilic Addition Mechanisms Involving Carbocation Intermediates

Electrophilic addition reactions are characteristic of alkenes, and 1-cyclohexylcyclohexene is no exception. These reactions proceed through the formation of a carbocation intermediate when an electrophile attacks the electron-rich double bond. libretexts.orgscience-revision.co.uk The stability of the resulting carbocation is a critical factor in determining the reaction's outcome.

The addition of a protic acid, such as a hydrogen halide (HX), to the double bond of this compound begins with the protonation of the double bond. chemguide.co.ukmsu.edu This initial step can theoretically lead to two different carbocations. However, the formation of the more stable carbocation is favored. In the case of this compound, protonation results in a tertiary carbocation, which is stabilized by the inductive effect and hyperconjugation from the surrounding alkyl groups. youtube.com This tertiary carbocation is significantly more stable than the alternative secondary carbocation that would be formed if the proton added to the other carbon of the double bond. chemistrystudent.comchemguide.co.uk

The general mechanism involves two main steps:

Electrophilic Attack : The π electrons of the double bond attack the electrophile (e.g., H⁺ from HBr), forming a new sigma bond and a carbocation intermediate. libretexts.org For this compound, this leads to the formation of a stable tertiary carbocation.

Nucleophilic Attack : The resulting carbocation is a potent electrophile that is then attacked by a nucleophile (e.g., Br⁻). libretexts.org This step completes the addition reaction, yielding the final product.

The table below summarizes the products from the electrophilic addition of hydrogen halides to 1-methylcyclohexene, a structurally similar alkene, which highlights the regioselectivity dictated by carbocation stability.

| Reactant | Reagent | Major Product | Mechanism Principle |

|---|---|---|---|

| 1-Methylcyclohexene | HBr | 1-Bromo-1-methylcyclohexane | Formation of the more stable tertiary carbocation (Markovnikov's Rule). youtube.com |

| 1-Methylcyclohexene | HCl | 1-Chloro-1-methylcyclohexane | Formation of the more stable tertiary carbocation (Markovnikov's Rule). chemguide.co.ukyoutube.com |

Radical Reactions and Pathways

Free radical reactions offer an alternative set of transformations for this compound, distinct from the ionic pathways of electrophilic additions. These reactions involve intermediates with unpaired electrons and typically proceed via a chain reaction mechanism. wikipedia.org

The cyclohexyl radical is a highly reactive species characterized by an unpaired electron on a cyclohexane (B81311) ring. ontosight.ai It can be generated through methods like hydrogen abstraction from cyclohexane or homolytic cleavage of cyclohexyl halides. ontosight.ai Once formed, this radical can participate in several types of reactions:

Addition Reactions : The cyclohexyl radical can add to unsaturated systems like alkenes to form new carbon-carbon bonds. ontosight.ai

Abstraction Reactions : It can abstract atoms, typically hydrogen, from other molecules, generating a new radical in the process. ontosight.ai

Recombination Reactions : Two cyclohexyl radicals can combine (dimerize) to form bicyclohexyl (B1666981) (also known as cyclohexylcyclohexane). ontosight.aiquora.com

The stereochemistry of reactions involving substituted cyclohexyl radicals has also been a subject of study, indicating that the conformational properties of the ring can influence reaction outcomes. acs.org

In the presence of UV light or radical initiators, alkenes can undergo free-radical substitution, primarily at the allylic position. For this compound, this would involve the abstraction of a hydrogen atom from one of the carbons adjacent to the double bond. This abstraction results in a resonance-stabilized allylic radical.

The reaction of cyclohexene (B86901) with N-bromosuccinimide (NBS) in the presence of a radical initiator is a classic example that produces 3-bromocyclohexene. This occurs via a free-radical chain mechanism where a bromine radical abstracts an allylic hydrogen. quora.com A similar pathway can be proposed for this compound.

The general mechanism for free-radical substitution is as follows:

Initiation : A radical initiator (like AIBN or peroxides) decomposes under heat or light to form initial radicals. wikipedia.orglkouniv.ac.in These radicals then react with a molecule like HBr to generate bromine radicals.

Propagation : A bromine radical abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and HBr. This allylic radical then reacts with a Br₂ molecule (or another bromine source) to form the allylic bromide product and a new bromine radical, which continues the chain. quora.com

Termination : The reaction is terminated when two radicals combine in various ways, for example, two bromine radicals forming Br₂, or a cyclohexyl radical dimerizing. wikipedia.orgquora.com

| Radical Species | Typical Formation Method | Common Subsequent Reactions |

|---|---|---|

| Cyclohexyl Radical | Hydrogen abstraction from cyclohexane. ontosight.ai | Addition to alkenes, Dimerization to form Bicyclohexyl. ontosight.aiquora.com |

| Allylic Cyclohexenyl Radical | Hydrogen abstraction from the allylic position of cyclohexene. quora.com | Reaction with halogens (e.g., Br₂) to form 3-halocyclohexene. quora.com |

Rearrangement Processes

Carbocation intermediates, such as those formed during electrophilic additions to this compound, are susceptible to rearrangements to form more stable ions. These rearrangements are fundamental in organic chemistry and can lead to complex product mixtures. libretexts.orglibretexts.org

The carbon framework of this compound can undergo significant structural changes, particularly under acidic conditions. When cyclohexene reacts with aluminum chloride in a hydrocarbon solvent, a dimerization occurs, followed by rearrangement of the resulting this compound. acs.org This rearrangement leads to the formation of spiro compounds, such as 2-methylspiro[5.5]undecane. acs.orgacs.org

This type of skeletal rearrangement is driven by the formation of a more stable carbocation. The initially formed tertiary carbocation on the this compound skeleton can undergo a series of shifts, including hydride (H⁻) and alkyl shifts, to relieve ring strain or to move the positive charge to a more stable position, ultimately leading to a rearranged product after quenching. libretexts.orglibretexts.org Studies have shown that the cyclohexyl cation itself can rearrange to the more stable methylcyclopentyl cation, a process that can compete with nucleophilic attack. unive.itcdnsciencepub.com

The proposed mechanisms for these rearrangements are based on the principles of carbocation chemistry. youtube.com A common rearrangement is the 1,2-hydride shift, where a hydrogen atom on a carbon adjacent to the carbocation center moves with its pair of electrons to the positively charged carbon. libretexts.orgthenelsonlab.com This occurs if it leads to a more stable carbocation (e.g., a secondary to a tertiary carbocation).

In the case of the rearrangement of this compound to a spiro compound, a more complex mechanism is invoked. One proposal suggests that the tertiary carbocation formed from protonation of this compound undergoes a ring contraction via an alkyl shift. unive.itacs.org This would involve one of the C-C bonds of the substituted cyclohexene ring migrating to the carbocation center, leading to a five-membered ring fused to the other six-membered ring, with a positive charge on an adjacent carbon. Subsequent hydride shifts and quenching would then yield the final spiro product. Computational studies have been used to evaluate the energy barriers for such rearrangements, like the 1,2-hydride shift in the cyclohexenyl cation, to predict the likelihood of these pathways. nih.gov

Role in Intermolecular C-H Insertion Reactions

The carbon-hydrogen (C-H) bond, traditionally considered unreactive, has become a focal point in modern synthetic chemistry. The development of methods to activate and functionalize these bonds offers more efficient and atom-economical routes to complex molecules. Intermolecular C-H insertion reactions, where a C-H bond of one molecule inserts into a reactive intermediate generated from another, represent a powerful strategy for C-C bond formation. In this context, this compound serves as a substrate in studies exploring the mechanisms and catalyst efficiencies of such transformations.

Research into the transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes like cyclohexene has shown that a competition between cyclopropanation and intermolecular C-H insertion often exists. westmont.edu The product distribution is highly dependent on the metal catalyst and the substituents on the diazo compound. westmont.edu For instance, rhodium(II) catalysts have been shown to favor allylic C-H insertion over cyclopropanation. westmont.edu

In the context of this compound, its thermal dimerization to form 3-cyclohexyl-cyclohexene is a known intermolecular reaction that occurs at elevated temperatures. uni-oldenburg.de However, the focus of catalytic C-H insertion is to achieve selective functionalization under milder conditions. The development of catalysts for C-H activation has seen significant progress, with researchers exploring various transition metals and ligand designs to enhance reactivity and selectivity. rsc.org These advancements are crucial for applying C-H activation strategies to complex molecules. illinois.eduscripps.edu

Palladium-catalyzed C-H activation/C-C bond-forming reactions have emerged as a particularly promising area of research. nih.gov These reactions often involve the formation of a palladacycle intermediate, which then reacts with a coupling partner. rsc.org The principles of C-H activation are being applied to devise new retrosynthetic disconnections for the construction of carbon-carbon bonds, offering a more streamlined approach to organic synthesis. nih.gov

The following table summarizes research findings related to intermolecular C-H insertion reactions involving cyclic alkenes, providing insights into the catalysts, substrates, and outcomes of these transformations.

| Catalyst System | Substrate(s) | Key Findings |

| Rhodium(II) catalysts | Cyclohexene and methyl phenyldiazoacetate | Favors allylic C-H insertion over cyclopropanation. westmont.edu |

| Silver(I), Copper(I), and Gold(I) complexes | Cyclohexene and diazo compounds | Tend to favor cyclopropanation over C-H insertion. westmont.edu |

| Iridium(III) porphyrins | 1,4-cyclohexadiene and methyl phenyldiazoacetate | Catalyzes intermolecular C-H insertion reactions. researchgate.net |

| (iPrPCP)IrH+ | Alkanes | Catalyzes transfer-dehydrogenation and hydrogen isotope exchange, with strained cycloalkanes being more reactive than n-alkanes or cyclohexane. osti.gov |

Stereochemical and Conformational Analysis of 1 Cyclohexylcyclohexene

Conformational Isomerism of the Cyclohexyl Moiety

The cyclohexyl substituent in 1-cyclohexylcyclohexene, like other monosubstituted cyclohexanes, predominantly exists in a chair conformation to minimize angular and torsional strain. libretexts.org This chair conformation can undergo a ring-flip to an alternative chair form, resulting in the interconversion of axial and equatorial positions. masterorganicchemistry.com However, in the case of a substituted cyclohexane (B81311), the two chair conformers are not energetically equivalent. libretexts.org

The substituent, in this case, the cyclohexene (B86901) group attached to the cyclohexyl ring, can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents to avoid unfavorable steric interactions. libretexts.orglibretexts.org When the substituent is in the axial position, it experiences steric hindrance from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This destabilizing interaction is known as a 1,3-diaxial interaction. libretexts.orgquimicaorganica.org These interactions are essentially gauche butane (B89635) interactions. chemistrysteps.com

The preference for the equatorial position can be quantified by the conformational free energy difference, known as the A-value. chemistrysteps.comwikipedia.org The A-value represents the energy difference between the axial and equatorial conformers; a larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com For the cyclohexyl group, the A-value is approximately 2.2 kcal/mol, indicating a significant steric demand that strongly favors the equatorial orientation. ubc.ca This preference ensures that the cyclohexyl ring spends the vast majority of its time in the conformation where the cyclohexenyl substituent is equatorial, thereby minimizing 1,3-diaxial strain. wikipedia.org

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CN | 0.2 |

| -Br | 0.2 - 0.7 |

| -OH | 0.6 |

| -CH₃ | 1.8 |

| -CH₂CH₃ | 2.0 |

| -c-C₆H₁₁ | 2.2 |

| -C(CH₃)₃ | > 4.5 |

Influence of the Olefinic Moiety on Overall Ring Conformation

The presence of the endocyclic double bond in the cyclohexene ring forces the two sp²-hybridized carbons and the two adjacent carbons to lie in a plane. This results in the cyclohexene ring adopting a half-chair conformation, which is significantly more stable than the alternative boat conformation. psu.edu In this conformation, there are two equatorial, two axial, and two pseudo-equatorial/pseudo-axial positions. libretexts.org

Stereochemical Outcomes in Synthetic Transformations and Pericyclic Reactions

The conformation of this compound directly dictates the stereochemical outcome of reactions at the double bond. The bulky cyclohexyl group acts as a powerful stereodirecting group, shielding one face of the cyclohexene ring and forcing reagents to approach from the less hindered face. All pericyclic reactions are concerted, meaning they occur in a single step without intermediates, and are highly stereoselective. libretexts.org

Epoxidation: The reaction of this compound with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide. The epoxidation reaction is stereospecific and involves the syn-addition of the oxygen atom to the double bond. libretexts.org Due to the significant steric hindrance posed by the cyclohexyl group on one face of the molecule, the peroxy acid will preferentially attack from the opposite, less sterically encumbered face. This results in the formation of a single major diastereomer of the corresponding epoxide, where the epoxide ring is trans to the cyclohexyl substituent.

Hydroboration-Oxidation: This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the concerted, syn-addition of a borane (B79455) (e.g., BH₃) across the alkene. libretexts.org The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon. masterorganicchemistry.com In the case of this compound, the approach of the borane reagent will be directed to the face opposite the bulky cyclohexyl group to minimize steric repulsion. The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. youtube.comchemistrysteps.com The net result is the syn-addition of H and OH across the double bond, leading to the formation of trans-2-cyclohexylcyclohexanol as the major product.

| Reaction | Reagents | Major Product | Key Stereochemical Feature |

|---|---|---|---|

| Epoxidation | mCPBA | 1-Cyclohexyl-1,2-epoxycyclohexane | trans relationship between the epoxide oxygen and the cyclohexyl group. |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | trans-2-Cyclohexylcyclohexanol | Syn-addition of H and OH from the face opposite the cyclohexyl group. |

| Diels-Alder | 1,3-Butadiene | cis-4-Cyclohexylbicyclo[4.4.0]dec-1-ene | Diene adds to the face opposite the cyclohexyl group. |

Theoretical and Computational Chemistry Studies on 1 Cyclohexylcyclohexene

Electronic Structure Calculations and Molecular Geometry Optimization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in 1-cyclohexylcyclohexene and understanding its electronic properties.

Molecular geometry optimization is a computational process that seeks to find the coordinates of atoms that correspond to the minimum energy of the molecule. For this compound, this is crucial for predicting its preferred conformation. Studies involving the cracking of related compounds over zeolite catalysts have utilized DFT to perform complete geometry optimization of intermediate molecules, including this compound, within the constraints of a zeolite framework. idealfuel.eu For instance, in modeling its behavior in an H-FAU zeolite, the lattice parameters of the zeolite are first optimized, and then the geometry of the guest molecule, this compound, is fully optimized within that fixed lattice. idealfuel.eu

Electronic structure calculations provide insight into the distribution of electrons within the molecule, which is key to its reactivity. These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are particularly relevant as they indicate the molecule's ability to donate electrons, a key step in reactions such as protonation on an acid catalyst. While detailed electronic parameters for isolated this compound are not extensively published, the computational models used in reactivity studies inherently calculate these properties to determine reaction pathways.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | M06/6-31G(d) | Calculation of transition state energies and product stability for the formation of this compound. | bath.ac.uk |

| Density Functional Theory (DFT) | Not specified | Geometry optimization and calculation of reaction pathways for the cracking of this compound over a zeolite catalyst. | idealfuel.eu |

Reaction Pathway Elucidation and Transition State Theory

Computational chemistry is extensively used to map the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves calculating the energies of intermediates and, crucially, the transition states that connect them.

Theoretical models have been successfully applied to elucidate the formation mechanism of this compound. One notable study used DFT calculations (M06/6-31G(d) level of theory) to investigate the deprotonation of the 1-cyclohexylcyclohexane cation, which can lead to two different alkene isomers: this compound (a trisubstituted alkene) and bicyclohexylidene (a tetrasubstituted alkene). bath.ac.uk

The calculations revealed that the transition state leading to the formation of this compound is lower in energy than the transition state for the formation of its tetrasubstituted isomer by 10.8 kJ mol⁻¹. bath.ac.uk Furthermore, this compound was found to be the more thermodynamically stable product, being lower in energy than bicyclohexylidene by 2.4 kJ mol⁻¹. bath.ac.uk This computational finding explains the preferential formation of this compound in certain chemical reactions.

Computational studies have also explored the subsequent reactions of this compound on Brønsted acid sites of zeolites. The activation of the C=C double bond via protonation can lead to either a tertiary or a secondary carbenium ion. idealfuel.eu The potential energy diagram for this process shows that the formation of the tertiary carbenium ion is energetically favored, proceeding through a lower energy transition state. idealfuel.eu

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG‡) (kJ mol⁻¹) | Reference |

| Transition State | Formation of this compound | 0 (Reference) | bath.ac.uk |

| Transition State | Formation of Bicyclohexylidene | +10.8 | bath.ac.uk |

| Product | This compound | -2.4 | bath.ac.uk |

| Product | Bicyclohexylidene | 0 (Reference) | bath.ac.uk |

An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. This analysis is critical for verifying that a calculated transition state structure is indeed the correct one for a specific reaction pathway.

While specific IRC analyses for reactions involving this compound are not detailed in the available literature, this method is a standard component of reaction pathway elucidation. For the formation of this compound from its cation precursor, an IRC calculation would start at the geometry of the transition state and move downhill in both forward and reverse directions. bath.ac.uk The forward path would lead to the product (this compound and a protonated anion), while the reverse path would lead back to the reactant cation and the anion. This confirms the role of the transition state and provides a dynamic picture of the bond-breaking and bond-forming processes during the deprotonation event.

Computational Modeling for Prediction of Reactivity and Selectivity

Computational models are powerful predictive tools for understanding the factors that control reaction outcomes. In the case of this compound, theoretical studies have provided clear explanations for its selective formation and subsequent reactivity.

The selectivity in the elimination reaction of the 1-cyclohexylcyclohexane cation is a prime example. DFT calculations predicted that the formation of this compound is both kinetically and thermodynamically favored over the formation of its isomer, bicyclohexylidene. bath.ac.uk The lower activation barrier (a difference of 10.8 kJ mol⁻¹) for the transition state leading to this compound directly supports its role as the major product, a prediction that aligns with experimental observations. bath.ac.uk

Furthermore, computational modeling has been applied to understand the reactivity of this compound in catalytic cracking processes. By modeling the reaction over zeolite Brønsted acid sites, researchers can calculate the activation barriers for key steps, such as protonation and subsequent C-C bond cleavage. idealfuel.eu These calculations show that the protonation of the double bond to form a tertiary carbenium ion is the initial, favored step, which then opens up pathways for isomerization or cracking into smaller molecules like cyclohexane (B81311) and cyclohexene (B86901). idealfuel.eu Such insights are vital for designing catalysts and optimizing reaction conditions to achieve desired product distributions.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. In the study of reaction mechanisms involving 1-cyclohexylcyclohexene, ¹³C-NMR spectroscopy is particularly valuable for mapping the carbon framework of reactants, intermediates, and products.

¹³C-NMR in Tracing Reaction Products and Intermediates

The ¹³C-NMR spectrum of a molecule provides a distinct signal for each unique carbon environment, with the chemical shift of each signal being highly sensitive to the local electronic structure. This sensitivity allows chemists to distinguish between closely related isomers and to identify the formation of new chemical bonds during a reaction.

In the context of this compound, its ¹³C-NMR spectrum serves as a unique fingerprint. The chemical shifts of the carbon atoms in the cyclohexyl and cyclohexene (B86901) rings provide definitive structural confirmation. For instance, the olefinic carbons of the cyclohexene ring resonate at characteristic downfield shifts, making them easily distinguishable from the saturated carbons of both rings.

While specific studies detailing the tracing of intermediates in the formation of this compound using ¹³C-NMR are not extensively documented in readily available literature, the principles of this application are well-established in organic chemistry. For example, in the acid-catalyzed dimerization of cyclohexene, which can lead to the formation of this compound among other products, ¹³C-NMR would be instrumental in identifying key carbocation intermediates, if they were sufficiently stable to be observed, or more commonly, the final product distribution. The appearance of new signals corresponding to the rearranged carbon skeletons of various dimeric products would provide direct evidence for the operative reaction pathways.

The following table presents a representative set of ¹³C-NMR chemical shifts for this compound, which would be used as a reference for identifying its formation in a reaction mixture.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (olefinic) | ~139.8 |

| C2 (olefinic) | ~126.9 |

| C1' (cyclohexyl) | ~43.9 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The table provides approximate values for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC/MS) in Product Identification and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This powerful combination is exceptionally well-suited for the analysis of complex reaction mixtures, allowing for the separation, identification, and quantification of volatile and semi-volatile compounds.

In mechanistic studies involving this compound, GC/MS plays a crucial role in two primary areas: definitive product identification and the monitoring of reaction kinetics.

A typical GC/MS analysis of a reaction mixture from the dimerization of cyclohexene would reveal the presence of multiple isomers of cyclohexylcyclohexene, as well as other oligomers. The gas chromatogram separates these components based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint. The fragmentation pattern of this compound is characteristic of its structure, with specific fragment ions corresponding to the loss of different parts of the molecule. This allows for its unambiguous identification, even in the presence of other isomers with the same molecular weight.

Furthermore, by collecting samples from a reaction at different time intervals and analyzing them by GC/MS, it is possible to monitor the disappearance of reactants and the appearance of products. This data can be used to generate concentration profiles over time, from which reaction rates and kinetic parameters can be determined. Such information is vital for understanding the factors that influence the reaction mechanism and for optimizing reaction conditions to favor the formation of the desired product, such as this compound.

The following table summarizes the key mass spectral data for this compound.

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 164 | ~25 | [M]⁺ (Molecular Ion) |

| 82 | ~100 | [C₆H₁₀]⁺ |

| 81 | ~75 | [C₆H₉]⁺ |

Note: The relative intensities are approximate and can vary depending on the ionization conditions.

Applications of 1 Cyclohexylcyclohexene in Complex Organic Synthesis

Building Block in Multistep Synthetic Sequences

In the realm of multistep synthesis, a building block is a molecule that can be incorporated into a larger, more complex structure. While many cyclohexane (B81311) derivatives serve as versatile chiral building blocks for the synthesis of natural products, specific documented examples of 1-cyclohexylcyclohexene being employed as a foundational unit in a multistep total synthesis of a complex natural product are not prevalent in readily available scientific literature.

However, the reactivity of the trisubstituted olefin in this compound allows for its functionalization, suggesting its potential as a scaffold. For instance, radical-mediated hydroalkylation has been performed on this compound. This type of reaction allows for the addition of alkyl groups across the double bond, thereby introducing new functional handles for further synthetic transformations. Such derivatization is a key aspect of utilizing a molecule as a building block in a longer synthetic sequence.

Table 1: Radical-Mediated Hydroalkylation of this compound

| Reactant | Reagents | Product | Application |

| This compound | Alkyl Iodide, Radical Initiator | Alkylated Cyclohexylcyclohexane Derivative | Derivatization for further synthetic steps |

Intermediacy in the Synthesis of Dimerized and Oligomerized Products

The dimerization and oligomerization of alkenes are fundamental processes for creating larger molecules from smaller monomeric units. Research has shown that cyclohexene (B86901) can undergo dimerization to produce this compound. This reaction is typically catalyzed by transition metal complexes, such as those involving rhenium. In this context, this compound is the final product of the dimerization of cyclohexene, rather than an intermediate that undergoes further oligomerization.

While this compound is a dimer of cyclohexene, there is a lack of specific studies detailing its role as an intermediate for the synthesis of higher oligomers or polymers. Cationic polymerization is a common method for polymerizing alkenes, and while the polymerization of related compounds like cyclohexene oxide has been studied, similar investigations focused on this compound are not extensively documented.

Table 2: Dimerization of Cyclohexene

| Monomer | Catalyst | Product | Significance |

| Cyclohexene | Re₂O₇-B₂O₃/Al₂O₃ | This compound | Formation of the title compound |

Contribution to the Formation of Polycyclic Alkane Architectures

The synthesis of polycyclic alkanes, which are molecules containing multiple fused rings, is a significant area of organic synthesis. These structures are found in many natural products and pharmaceutically active compounds. Cascade reactions, which involve a series of intramolecular bond-forming events, are a powerful strategy for constructing such complex architectures.

While various dienes and polyenes are known to undergo cascade cyclizations to form polycyclic systems, there is a notable absence of specific, documented examples where this compound serves as the direct precursor for the construction of a polycyclic alkane architecture through intramolecular reactions like Diels-Alder or other cyclization cascades. The inherent structure of this compound, with a single double bond within a cyclohexyl ring, does not lend itself directly to common intramolecular cyclization pathways that typically require multiple sites of unsaturation or specific functional group arrangements to facilitate the cascade. General methods for synthesizing polycyclic compounds often start from more highly functionalized or unsaturated precursors.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Selective Transformations

The selective functionalization of 1-cyclohexylcyclohexene hinges on the development of sophisticated catalytic systems. Current research into alkene transformations provides a roadmap for future investigations into controlling the reactivity of this specific cyclic olefin.

A primary area of future research will be the design of catalysts for selective isomerization. While many transition metal complexes can catalyze the isomerization of alkenes, achieving high selectivity for a specific positional or geometric isomer remains a challenge. sdsu.edu The development of bifunctional catalysts, such as certain Ruthenium-based complexes, has shown promise in achieving high kinetic (E)-selectivity in the isomerization of various olefins. sdsu.edu Future work could adapt these systems for the precise isomerization of this compound, potentially to access other isomers with desirable properties.

Another promising avenue is the exploration of contra-thermodynamic isomerization. Recently, dual catalyst systems that utilize photochemical irradiation have been reported to convert thermodynamically stable internal alkenes into less stable terminal alkenes. windows.netchemrxiv.orgmit.edu Applying this concept to this compound could provide access to thermodynamically disfavored isomers that are inaccessible through traditional methods. Such catalytic systems often involve a combination of a photoredox catalyst and a transition metal co-catalyst, operating through novel mechanistic pathways like a regiospecific bimolecular homolytic substitution (SH'2). windows.netchemrxiv.orgmit.edu

Furthermore, catalysts designed for selective hydrogenation and dehydrogenation will be critical. For instance, single-site platinum catalysts on ceria supports (Pt1/CeO2) have demonstrated exceptional activity and selectivity in the dehydrogenation of cyclohexane (B81311) to benzene (B151609), proceeding through a cyclohexene (B86901) intermediate. escholarship.org Tailoring such single-atom catalysts could allow for the highly selective dehydrogenation of cyclohexylcyclohexane to produce this compound, or the reverse reaction for hydrogen storage applications. The synergistic interaction between the platinum atom and oxygen vacancies in the support is key to this high efficiency. escholarship.org

| Catalyst System Type | Potential Transformation of this compound | Key Features |

| Bifunctional Ru-complexes | Selective Isomerization | High kinetic control over E/Z geometry and double bond position. sdsu.edu |

| Dual Photoredox/Transition Metal | Contra-thermodynamic Isomerization | Access to less stable isomers via photochemical irradiation. windows.netchemrxiv.org |

| Single-Site Pt on Oxide Supports | Selective Dehydrogenation/Hydrogenation | Maximized atom efficiency and high selectivity for specific C-H bond activation. escholarship.org |

| Tandem Catalysis | Dehydrogenation-Metathesis | Conversion of polyolefins to valuable aromatics, suggesting pathways for ring modification. acs.org |

Exploration of Bio-inspired and Green Chemistry Approaches in its Synthesis

Future synthetic strategies for this compound and its derivatives will increasingly prioritize sustainability, drawing inspiration from biological processes and adhering to the principles of green chemistry. researchgate.net

Biocatalysis offers a powerful tool for the selective functionalization of alkenes in a greener manner. researchgate.netrsc.org Enzymes, such as ene-reductases, have been utilized for the asymmetric reduction of activated C=C bonds. researchgate.net Research into novel enzymes or engineered variants could lead to biocatalytic methods for the enantioselective synthesis or transformation of this compound derivatives. Cooperative chemoenzymatic processes, which combine the selectivity of enzymes with the reactivity of chemical catalysts, present a synergistic approach to convert biomass or simple precursors into complex alkenes under mild conditions. nih.gov

Green chemistry principles will also guide the development of new synthetic routes. This includes the use of environmentally benign solvents like water, or conducting reactions under solvent-free conditions. researchgate.netrasayanjournal.co.in Non-traditional activation methods such as microwave irradiation, sonochemistry, and high hydrostatic pressure (barochemistry) are being explored to reduce reaction times, save energy, and increase product yields. researchgate.netrsc.org For example, photochemistry is considered a clean tool in organic synthesis, using light as a traceless reagent to access complex molecular skeletons that are often difficult to obtain through conventional thermal methods. chemistryforsustainability.org The synthesis of this compound could be reimagined using these techniques to minimize waste and avoid hazardous reagents.

| Green Chemistry Approach | Application in this compound Synthesis | Potential Benefits |

| Biocatalysis | Enantioselective functionalization (e.g., hydrogenation, epoxidation). | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netrsc.org |

| Chemoenzymatic Processes | One-pot synthesis from renewable feedstocks. | Increased efficiency by combining enzymatic and chemical steps. nih.gov |

| Microwave-Assisted Synthesis | Acceleration of cyclization or coupling reactions. | Faster reaction rates, higher yields, cleaner products. researchgate.net |

| Photochemistry | Light-induced cycloadditions or isomerizations. | Use of a clean, traceless reagent (light) to drive reactions. chemistryforsustainability.org |

| Solvent-Free Reactions | Synthesis via mechanochemistry (ball milling) or solid-state reactions. | Elimination of hazardous organic solvents, simpler workup. researchgate.netrasayanjournal.co.in |

Advanced Computational Studies for Predictive Modeling of Reactivity and Transformations

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced computational studies will accelerate the discovery of new reactions and catalysts.

Density Functional Theory (DFT) is a powerful method for investigating molecular geometry, electronic structure, and reaction mechanisms. researchgate.netnih.gov DFT calculations can be used to model the adsorption of this compound on catalyst surfaces, elucidating the elementary steps of transformations like hydrogenation or isomerization. researchgate.net By calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and bond dissociation energies, researchers can predict the most likely sites for electrophilic or nucleophilic attack and assess the stability of reaction intermediates. researchgate.netnih.gov Such studies can guide the rational design of catalysts with enhanced activity and selectivity. nih.gov

Beyond mechanistic studies, machine learning (ML) is emerging as a transformative approach for predicting the outcomes of organic reactions. nih.govacs.orgmit.edu By training neural networks on large datasets of experimental reactions, ML models can learn to identify the major product from a given set of reactants and reagents. nih.govresearchgate.net These models can be applied to predict the products of novel transformations of this compound, significantly reducing the number of experiments required for screening. researchgate.net This data-driven approach complements traditional chemical intuition and can uncover unexpected reactivity patterns. researchgate.net The development of automated reaction network screening workflows, combining quantum chemical calculations with informatics, can further help to identify the most likely and energetically favorable pathways in complex reaction networks. acs.org

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic investigation of catalytic cycles; calculation of reactivity descriptors. | Understanding of reaction pathways, transition state energies, and molecular properties. researchgate.netresearchgate.netmdpi.com |

| Machine Learning (ML) | Prediction of major products for new reactions and catalyst systems. | High-throughput screening of reaction conditions and prediction of outcomes with high accuracy. nih.govresearchgate.net |

| Automated Network Screening | Analysis of complex reaction networks for synthesis or degradation. | Identification of the most probable reaction pathways and potential byproducts. acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclohexylcyclohexene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves the alkylation of cyclohexene using cyclohexyl halides or via catalytic hydrogenation of bicyclic precursors. Truffault's method (alkylation with diethyl phosphonate and di-tert-butyl peroxide) is a common approach, where molar ratios (e.g., 1:4 olefin-to-phosphonate) and reaction time critically affect yield . Optimize temperature (80–120°C) and initiator concentration to minimize side reactions like oligomerization. Post-synthesis, fractional distillation under reduced pressure (e.g., 10–15 mmHg) is recommended for purification.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Use GC-MS to confirm molecular weight (MW: 178.3 g/mol) and purity. <sup>1</sup>H NMR (CDCl3) should show distinct cyclohexene protons (δ 5.4–5.6 ppm, multiplet) and cyclohexyl methylene groups (δ 1.2–2.1 ppm). Compare IR spectra with literature to validate C=C stretching (~1650 cm<sup>-1</sup>) and C-H bending in cyclohexyl groups . For quantitative analysis, integrate NMR peaks to assess stereochemical purity.

Q. How does the steric environment of this compound impact its stability under varying storage conditions?

- Methodological Answer : The compound’s stability is influenced by steric hindrance from the cyclohexyl group, which reduces oxidation susceptibility. Store under inert gas (N2 or Ar) at 4°C in amber vials to prevent photodegradation. Monitor decomposition via periodic GC analysis; degradation products (e.g., cyclohexanol) indicate hydrolysis or oxidation. Pre-purify solvents (e.g., dry THF) to eliminate trace acids/oxidizers .

Q. What are the primary applications of this compound in organic synthesis and material science?

- Methodological Answer : It serves as a precursor for phosphonic acid derivatives (via Arbuzov reactions) and cross-linked polymers (e.g., via radical-initiated copolymerization). In medicinal chemistry, its bicyclic structure is explored for lipid solubility modulation in drug candidates. For polymer applications, optimize initiator systems (e.g., AIBN) and monomer ratios to control cross-linking density .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound across different catalytic systems?

- Methodological Answer : Contradictions in reactivity (e.g., hydrogenation vs. polymerization) often arise from catalyst choice (e.g., Pd/C vs. radical initiators). Use kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, compare activation energies for hydrogenation (favoring cis-addition) versus radical pathways (leading to oligomers). Validate hypotheses with in situ FTIR or Raman spectroscopy .

Q. What strategies address discrepancies in reported thermodynamic data (e.g., ΔHf) for this compound?

- Methodological Answer : Discrepancies may stem from impurities or measurement techniques. Calibrate calorimetry equipment using reference compounds (e.g., cyclohexane). Cross-validate ΔHf via Benson group additivity and computational methods (e.g., Gaussian at B3LYP/6-31G* level). Publish raw data (DSC thermograms, purity assays) to enable reproducibility .

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Use molecular dynamics (MD) simulations to model transition-state geometries. Calculate Fukui indices (for electrophilicity) and LUMO maps to identify reactive sites. Compare with experimental results using inverse electron-demand dienophiles (e.g., tetrazines). Validate with <sup>13</sup>C NMR kinetic studies to track adduct formation .

Q. What experimental designs mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Use flow chemistry with inline IR monitoring to maintain optimal temperature and residence time. Implement scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted halides. For workup, employ continuous liquid-liquid extraction to isolate the product efficiently .

Data Presentation Guidelines

- Spectral Data : Tabulate NMR/IR peaks with assignments and literature comparisons (e.g., "δ 1.4 ppm: cyclohexyl CH2, matches NIST Chemistry WebBook ").

- Yield Calculations : Include equations for theoretical and percentage yield, detailing purification losses (e.g., "Crude yield: 85%; purified yield: 72% after distillation").

- Contradiction Analysis : Use flowcharts to map hypotheses (e.g., "Catalyst poisoning → Reduced yield") and validation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.